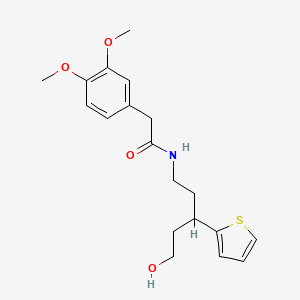

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

CAS No.: 2034586-30-4

Cat. No.: VC4846467

Molecular Formula: C19H25NO4S

Molecular Weight: 363.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034586-30-4 |

|---|---|

| Molecular Formula | C19H25NO4S |

| Molecular Weight | 363.47 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide |

| Standard InChI | InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22) |

| Standard InChI Key | BKGDEQNZBTWERX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC |

Introduction

Synthesis Pathways

While specific synthesis details for this compound are not readily available in the provided sources, general methods for similar amides can be inferred:

-

Precursor Preparation:

-

Synthesize or procure 3,4-dimethoxyphenylacetic acid as the starting material.

-

Prepare an intermediate containing the thiophene ring and hydroxyalkyl chain.

-

-

Amide Bond Formation:

-

Use coupling agents like carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group of 3,4-dimethoxyphenylacetic acid.

-

React with an amine derivative containing the thiophene and hydroxyalkyl chain to form the desired amide.

-

-

Purification and Characterization:

-

Purify the product using recrystallization or chromatography techniques.

-

Confirm structure using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry (LC-MS).

-

Biological Activity

Compounds containing similar structural motifs (dimethoxyphenyl groups and thiophene rings) have shown:

-

Antitumor Activity: Thiophene derivatives have been reported as antiproliferative agents targeting cancer cells .

-

Anti-inflammatory Properties: Phenylacetamides often exhibit anti-inflammatory effects through enzyme inhibition pathways .

Drug Design

The combination of hydrophilic (hydroxy group) and lipophilic (dimethoxyphenyl and thiophene) regions in this molecule suggests it could serve as a lead compound for:

-

Enzyme inhibitors (e.g., lipoxygenase or cyclooxygenase).

-

Receptor modulators in neurological or cardiovascular systems.

Data Table: Comparison with Related Compounds

Research Gaps and Future Directions

While structural analogs of this compound have demonstrated promising biological activities, further research is needed to:

-

Develop a cost-effective synthesis protocol for this specific compound.

-

Evaluate its pharmacokinetics and pharmacodynamics through in vitro and in vivo studies.

-

Explore its potential as a scaffold for drug development by modifying functional groups.

This article highlights the potential significance of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide in medicinal chemistry but underscores the need for experimental validation to confirm its utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume